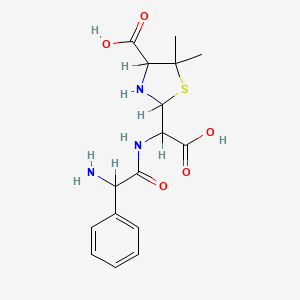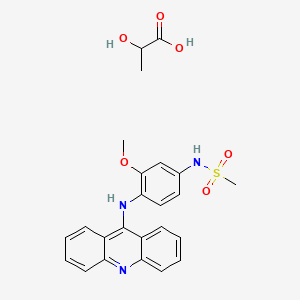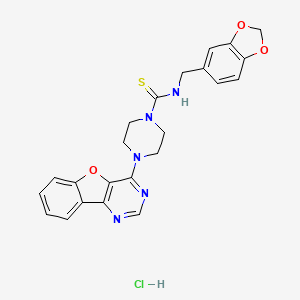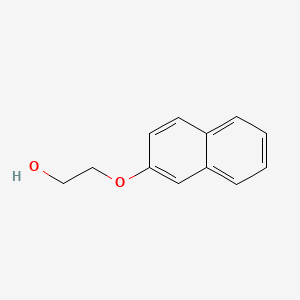![molecular formula C17H23Cl2N3O2 B1665010 N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride CAS No. 25712-65-6](/img/structure/B1665010.png)
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD 128 is bioactive chemical and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
- Compounds like N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride are used in chemical synthesis. For instance, the deprotonation of methylpyridines, which includes similar structural components, leads to organolithium or -potassium compounds. These compounds demonstrate unique bonding characteristics and form intramolecular B-N bonds and four-membered rings, showcasing their reactivity towards various chemical agents (Körte et al., 2015).
- Pyridine derivatives are integral in the preparation of histamine H4 receptor ligands. The structural manipulation of the pyrimidine moiety, the position of the pyridine ring, and other substitutions can significantly influence the ligand's activity and its potential application in anti-inflammatory and pain treatments (Altenbach et al., 2008).
Material Science and Photocatalysis
- Pyridine derivatives, especially those with tert-butyl groups, are being explored in materials science. For instance, in dye-sensitized solar cells, such pyridine derivatives have been examined as electrolyte additives. Their electronic properties and interaction with other materials in the cell significantly affect the solar conversion performance (Ferdowsi et al., 2018).
- They also play a role in the development of organic hole transporting materials for stable and efficient perovskite solar cells. The integration of such compounds can lead to significant improvements in the power conversion efficiency and stability of solar cells (Xu et al., 2017).
Biological Applications and Imaging
- Some pyridine derivatives are being studied for their antiproliferative activity against certain cancer cells. The nature of the triimine skeleton and substituents on these compounds can significantly impact their efficacy as antiproliferative agents (Choroba et al., 2019).
- In the field of bioimaging, certain iron(III) complexes incorporating pyridine structures have shown potential for cellular imaging and photocytotoxicity under red light. These complexes interact with cellular components and generate reactive oxygen species, highlighting their application in photodynamic therapy (Basu et al., 2014).
Eigenschaften
CAS-Nummer |
25712-65-6 |
|---|---|
Produktname |
N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
Molekularformel |
C17H23Cl2N3O2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
N-[[1-[(4-tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C17H22N3O2.2ClH/c1-17(2,3)16-6-10-20(11-7-16)14-22-13-19-8-4-15(5-9-19)12-18-21;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
MLMPXPZOSUGPPR-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)COCN2C=CC(=C[NH+]=O)C=C2.[Cl-].[Cl-] |
SMILES |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AD 128; AD128; AD-128 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



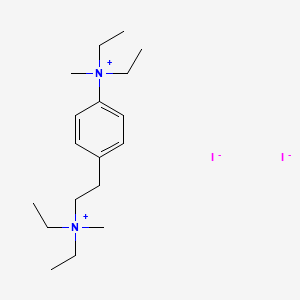
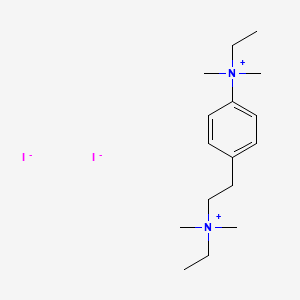
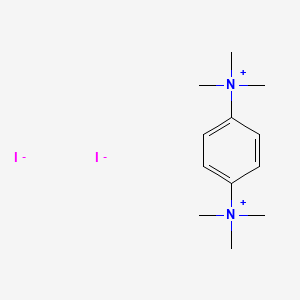
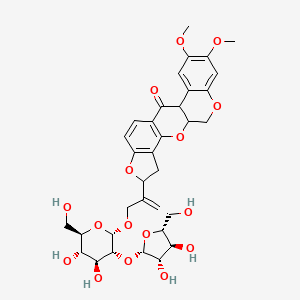
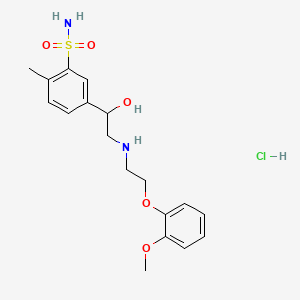

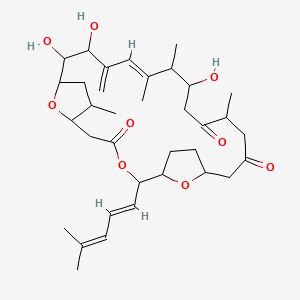
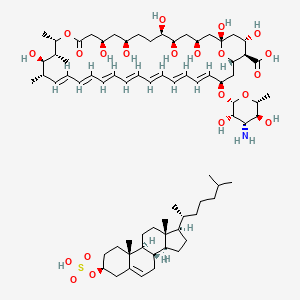
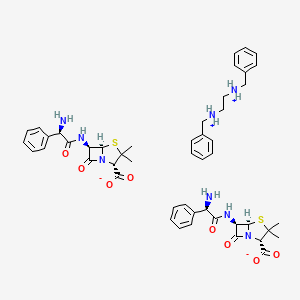
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
